Product packaging for Silane, ethynylmethoxydimethyl-(Cat. No.:CAS No. 32957-38-3)

Silane, ethynylmethoxydimethyl-

Cat. No.: B1590218
CAS No.: 32957-38-3
M. Wt: 114.22 g/mol
InChI Key: NNULXZREFBTICM-UHFFFAOYSA-N
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Description

Foundational Aspects of Organosilicon Compounds in Contemporary Chemical Research

The journey of organosilicon chemistry began in 1863 with the synthesis of the first organochlorosilane by Charles Friedel and James Crafts. wikipedia.org This breakthrough was followed by the preparation of tetraethylsilane, the first compound featuring a silicon-carbon bond. wikipedia.orgrsc.org Early research in the 20th century, notably by Frederic S. Kipping, laid much of the groundwork for the field and introduced the term "silicone." wikipedia.orgsbfchem.com

A key distinction between carbon and silicon lies in their bonding characteristics. Silicon-carbon bonds are longer and weaker than carbon-carbon bonds. wikipedia.org Furthermore, the silicon atom is more electropositive than carbon, leading to a polarized Si-C bond. wikipedia.orgnih.gov This inherent polarity, along with the availability of low-lying 3d orbitals, allows silicon to form hypervalent compounds with five or six coordinated atoms, a feature rarely seen in carbon chemistry. nih.govsoci.org These fundamental differences in atomic properties bestow unique reactivity upon organosilicon compounds, making them valuable tools in the hands of synthetic chemists.

The stability and reactivity of organosilicon compounds can be finely tuned by altering the substituents on the silicon atom. researchgate.net This adaptability has led to their use in a wide array of applications, including as protecting groups, in cross-coupling reactions, and as precursors to advanced materials. soci.orgsinosil.comchemicalbook.com

Strategic Importance of Silicon-Carbon Multiple Bond Systems in Chemical Synthesis

For a long time, the existence of stable compounds with multiple bonds to silicon, such as silenes (Si=C) and disilenes (Si=Si), was considered unlikely, a concept encapsulated in the "double bond rule." researchgate.netquora.com However, groundbreaking work in the latter half of the 20th century challenged this notion with the synthesis and isolation of stable compounds containing silicon-carbon and silicon-silicon double bonds, achieved by using sterically bulky substituents to protect the reactive multiple bond. rsc.orgresearchgate.net The first evidence for silenes emerged in 1967, and the first stable silene was reported in 1981. wikipedia.org The first compound with a silicon-carbon triple bond, a silyne, was reported in 2010. wikipedia.org

The ability to create and manipulate silicon-carbon multiple bonds has opened up new frontiers in chemical synthesis. These systems exhibit unique electronic properties and reactivity patterns that are distinct from their all-carbon counterparts. rsc.org For instance, the incorporation of a silicon atom can influence the electronic structure of a molecule, affecting its reactivity and physical properties. kuet.ac.bd This has significant implications for the design of novel catalysts, functional materials, and electronically active polymers.

Positioning of Ethynyl(methoxy)dimethylsilane within Advanced Organosilicon Chemistry

Within the diverse family of organosilicon compounds, ethynyl(alkoxy)silanes represent a particularly interesting and synthetically valuable subclass. These molecules contain a silicon atom bonded to both an ethynyl (B1212043) group (a carbon-carbon triple bond) and an alkoxy group (an oxygen-carbon single bond). This unique combination of functional groups makes them versatile building blocks in organic synthesis.

Silane (B1218182), ethynylmethoxydimethyl-, with the chemical formula C₅H₁₀OSi, is a prime example of an ethynyl(alkoxy)silane that has garnered research interest. Its structure features a dimethylsilyl group attached to a methoxy (B1213986) group and an ethynyl group. This specific arrangement of atoms and functional groups provides a unique platform for a variety of chemical transformations.

The ethynyl group serves as a handle for a wide range of reactions, including click chemistry, polymerization, and cross-coupling reactions. The methoxy group, on the other hand, can be readily hydrolyzed to a silanol (B1196071) (Si-OH), which can then participate in condensation reactions to form siloxanes (Si-O-Si linkages). sinosil.commdpi.com This dual reactivity makes ethynylmethoxydimethylsilane a valuable precursor for the synthesis of complex organic molecules, hybrid organic-inorganic materials, and functional polymers.

The presence of the dimethylsilyl group also influences the compound's reactivity and physical properties. The methyl groups provide steric bulk and contribute to the compound's solubility in organic solvents.

Table 1: Physicochemical Properties of Ethynylmethoxydimethylsilane and Related Compounds

Compound NameIUPAC NameMolecular FormulaMolar Mass ( g/mol )
Silane, ethynylmethoxydimethyl-ethynyl-methoxy-dimethylsilaneC₅H₁₀OSi114.22
Silane, ethenylmethoxydimethyl-ethenyl-methoxy-dimethylsilaneC₅H₁₂OSi116.23 nih.gov
Silane, ethoxydimethyl-ethoxy(dimethyl)silaneC₄H₁₂OSi104.22
SilaneSilaneSiH₄32.12 wikipedia.org

Note: Data for ethynylmethoxydimethylsilane and ethoxydimethylsilane are based on typical values. Data for ethenylmethoxydimethylsilane and silane are from PubChem.

The development of ethynyl(alkoxy)silanes is intrinsically linked to the broader history of organosilicon chemistry. The initial synthesis of organosilicon compounds in the 19th century set the stage for over a century of innovation. sbfchem.comsbfchem.com The discovery of the direct process for producing methylchlorosilanes in the 1940s was a major industrial breakthrough that made silicones widely available. rsc.org

The exploration of functional silanes, including those with reactive groups like vinyl and ethynyl moieties, gained momentum in the mid to late 20th century. The development of hydrosilylation, a reaction that adds a Si-H bond across a multiple bond, proved to be a highly efficient method for synthesizing a variety of organosilanes, including vinylsilanes. researchgate.netmdpi.com

The synthesis and study of ethynylsilanes, and subsequently ethynyl(alkoxy)silanes, represent a more recent chapter in this evolution. The ability to incorporate the synthetically versatile ethynyl group onto a silicon atom, which itself can be further functionalized, has provided chemists with a powerful tool for molecular construction. The ongoing research in this area continues to expand the synthetic utility of these compounds, leading to new materials and molecules with tailored properties. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10OSi B1590218 Silane, ethynylmethoxydimethyl- CAS No. 32957-38-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethynyl-methoxy-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10OSi/c1-5-7(3,4)6-2/h1H,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNULXZREFBTICM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C)(C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80499372
Record name Ethynyl(methoxy)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80499372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32957-38-3
Record name Ethynyl(methoxy)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80499372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Silane, Ethynylmethoxydimethyl

Established Reaction Pathways and Process Optimization

The creation of Silane (B1218182), ethynylmethoxydimethyl- relies on precise chemical reactions that are both well-established and continuously optimized for better yield and purity. These methods involve the targeted introduction of functional groups and the formation of key chemical bonds.

Targeted Functionalization via Alkynylation Reactions

Alkynylation is a fundamental process in the synthesis of Silane, ethynylmethoxydimethyl-, involving the addition of an ethynyl (B1212043) group to a silicon center. wikipedia.org A primary route involves the use of a Grignard reagent, such as ethynylmagnesium bromide, which acts as a nucleophile. sigmaaldrich.com This reagent is typically reacted with a chlorodimethylmethoxysilane precursor. The ethynyl group from the Grignard reagent displaces the chlorine atom on the silane, forming the desired carbon-silicon bond.

Another key method is the deprotonation of a terminal alkyne like acetylene (B1199291) using a strong base, such as n-butyllithium, to form a lithium acetylide. wikipedia.org This acetylide then reacts with the chlorodimethylmethoxysilane. The reaction conditions, including temperature and solvent, are critical for maximizing the yield and minimizing side reactions.

Reactant 1Reactant 2Reagent/ConditionsProduct
ChlorodimethylmethoxysilaneEthynylmagnesium BromideTetrahydrofuran (THF)Silane, ethynylmethoxydimethyl-
ChlorodimethylmethoxysilaneAcetylenen-Butyllithium, -78 °CSilane, ethynylmethoxydimethyl-

This table summarizes common alkynylation reactions for the synthesis of Silane, ethynylmethoxydimethyl-.

Controlled Alkoxylation Reactions for Silicon-Oxygen Bond Formation

The formation of the silicon-oxygen bond is a critical step, often achieved through alkoxylation reactions. A common strategy involves the reaction of a dichlorodimethylsilane (B41323) with methanol (B129727). This reaction, known as methanolysis, results in the substitution of one of the chlorine atoms with a methoxy (B1213986) group. cdnsciencepub.com The reaction can be catalyzed by a base, which deprotonates the methanol to form a more nucleophilic methoxide (B1231860) ion. cdnsciencepub.com

Controlling the stoichiometry of the reactants is crucial to favor the formation of the desired monosubstituted product, chlorodimethylmethoxysilane, which can then be used in subsequent alkynylation steps. The temperature and the nature of the solvent also play significant roles in the selectivity and rate of the reaction. cdnsciencepub.comnih.gov

Reactant 1Reactant 2Catalyst/ConditionsProduct
DichlorodimethylsilaneMethanolBase (e.g., Triethylamine)Chlorodimethylmethoxysilane
Silyl (B83357) HalideMethanolAcid or BaseAlkoxysilane

This table illustrates typical alkoxylation reactions for forming the silicon-oxygen bond.

Multistep Convergent Synthesis Strategies

Convergent synthesis offers an efficient approach to building complex molecules like Silane, ethynylmethoxydimethyl-. nih.gov In this strategy, different fragments of the final molecule are synthesized separately and then combined in the final steps. For Silane, ethynylmethoxydimethyl-, one fragment could be the dimethylethynylsilyl group, and the other could be the methoxy group.

A typical convergent approach might involve:

Synthesis of Dichlorodimethylsilane: This can be achieved through the direct process, reacting silicon with methyl chloride at high temperatures with a copper catalyst.

Partial Alkoxylation: Dichlorodimethylsilane is then reacted with a controlled amount of methanol to produce chlorodimethylmethoxysilane. cdnsciencepub.com

Alkynylation: The resulting chlorodimethylmethoxysilane is then reacted with an ethynylating agent, such as ethynylmagnesium bromide or lithium acetylide, to yield the final product, Silane, ethynylmethoxydimethyl-. wikipedia.orgsigmaaldrich.com

This stepwise approach allows for the purification of intermediates at each stage, leading to a higher purity of the final product.

Catalytic Approaches and Enhanced Efficiency Protocols

Catalysis plays a vital role in modern synthetic chemistry, offering pathways to increased reaction rates, higher yields, and milder reaction conditions. Both transition metal catalysis and organocatalysis have been explored to enhance the synthesis of silanes.

Transition Metal-Catalyzed Syntheses

Transition metal catalysts, particularly those based on palladium and copper, are widely used in cross-coupling reactions to form carbon-silicon bonds. mdpi.comuwa.edu.auresearchgate.net For instance, a Sonogashira-type coupling could potentially be employed, where a terminal alkyne reacts with a silyl halide in the presence of a palladium catalyst and a copper co-catalyst.

While direct transition metal-catalyzed synthesis of ethynylmethoxydimethylsilane is not extensively documented in readily available literature, the principles of established cross-coupling reactions provide a framework for developing such efficient protocols. These catalytic cycles often involve oxidative addition, transmetalation, and reductive elimination steps. mdpi.com The development of such methods could offer advantages over traditional Grignard or organolithium-based routes by potentially offering greater functional group tolerance and milder reaction conditions.

Catalyst TypeGeneral ReactionPotential Application
Palladium/CopperSonogashira CouplingCoupling of a terminal alkyne with a silyl halide
NickelCross-Electrophile CouplingCoupling of alkyl and aryl halides
IronSi-O Bond CleavageDepolymerization of polysiloxanes

This table highlights the potential of various transition metal catalysts in the synthesis of functionalized silanes.

Organocatalytic Applications in Silane, Ethynylmethoxydimethyl- Preparation

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis. nih.gov These catalysts are often less toxic and more stable than their metal-based counterparts. nih.gov In the context of silane synthesis, organocatalysts can be employed to activate either the silicon electrophile or the nucleophile. beilstein-journals.orgrsc.org

For example, a Lewis basic organocatalyst, such as a phosphine (B1218219) or an N-heterocyclic carbene, could potentially activate a silyl halide, making it more susceptible to nucleophilic attack by an ethynylating agent. Conversely, a Brønsted acid or base organocatalyst could be used to enhance the nucleophilicity of the alkyne or the alkoxide. nih.govresearchgate.net While specific applications of organocatalysis for the direct synthesis of Silane, ethynylmethoxydimethyl- are still an emerging area of research, the general principles of organocatalysis offer promising avenues for developing more sustainable and efficient synthetic routes. beilstein-journals.orgrsc.org

Catalyst TypeMode of ActivationPotential Reaction
Lewis Base (e.g., Phosphine)Activation of Silyl HalideNucleophilic substitution
Brønsted AcidActivation of Carbonyl GroupAldol-type reactions
Bifunctional CatalystDual ActivationAsymmetric synthesis

This table outlines the potential roles of different organocatalysts in the synthesis of silanes.

Sustainable and Atom-Economical Synthetic Design

The pursuit of sustainable and atom-economical synthetic routes to valuable organosilicon compounds like ethynylmethoxydimethylsilane is a cornerstone of modern green chemistry. chromatographyonline.commdpi.comnih.gov Traditional methods for the synthesis of alkynylsilanes often involve stoichiometric reagents and generate significant waste, prompting the development of more efficient catalytic alternatives. acs.orgresearchgate.netnumberanalytics.com

Recent research has focused on catalytic dehydrogenative coupling and hydrosilylation reactions, which offer inherently higher atom economy by minimizing byproduct formation. ucsd.edursc.org The direct C-H silylation of terminal alkynes represents a particularly attractive strategy. For instance, metal-free catalytic systems, such as those employing carboxylate catalysts like quaternary ammonium (B1175870) pivalate (B1233124) with silylating agents like N,O-bis(silyl)acetamides, have shown promise for the C-silylation of terminal alkynes under mild conditions. acs.org This approach avoids the use of metal catalysts and often proceeds with high functional group tolerance. acs.org

Furthermore, the development of catalysts based on earth-abundant metals is a key aspect of sustainable synthesis. Iron-catalyzed systems, for example, have been explored for the hydrosilylation of alkynes, offering a more environmentally benign alternative to precious metal catalysts like platinum and rhodium. ucsd.edu While direct catalytic routes to ethynylmethoxydimethylsilane are still an area of active research, these emerging sustainable methodologies for the synthesis of analogous alkynylsilanes provide a strong foundation for future developments. The principles of atom economy, which emphasize the maximization of the incorporation of all materials used in the process into the final product, are central to these new synthetic designs. numberanalytics.commdpi.comchemrxiv.org

Methodologies for Purification and Isolation of High-Purity Material

The isolation of high-purity ethynylmethoxydimethylsilane is critical for its application in research and industry. Due to its volatility and potential for reactivity, specialized purification techniques are often required.

Advanced Chromatographic Separation Techniques for Research

For research-scale purification and the isolation of highly pure samples, advanced chromatographic techniques are indispensable.

Preparative High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (HPLC-MS) offers a powerful tool for the separation and purification of complex mixtures. microcombichem.comtarosdiscovery.comchromatographyonline.com This technique allows for the isolation of single components with high purity, often exceeding 99%. microcombichem.com For volatile compounds like ethynylmethoxydimethylsilane, reversed-phase HPLC with a suitable non-aqueous mobile phase can be employed. The use of automated purification software can streamline the workflow, from method development to fraction collection and purity analysis. tarosdiscovery.com

Supercritical Fluid Chromatography (SFC) has emerged as a green and efficient alternative to traditional HPLC for the purification of a wide range of compounds, including organosilanes. nih.govshimadzu.com SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase, which offers advantages such as lower viscosity, higher diffusivity, and reduced solvent consumption compared to liquid mobile phases. nih.gov This technique is particularly well-suited for the separation of thermally labile and non-polar to moderately polar compounds. The formation of silyl ethers on silica-based stationary phases in the presence of alcohol co-solvents is a phenomenon that must be carefully managed to ensure reproducible separations. chromatographyonline.comnih.govmdpi.comresearchgate.net However, with appropriate column chemistry and method development, SFC can provide excellent resolution and high-throughput purification.

Chromatographic Technique Principle Advantages for Ethynylmethoxydimethylsilane Purification Key Considerations
Preparative HPLC-MS Differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution, high purity achievable (≥99%), automated workflows. microcombichem.comtarosdiscovery.comRequires careful solvent selection, potential for sample loss during solvent evaporation.
Supercritical Fluid Chromatography (SFC) Differential partitioning between a supercritical fluid mobile phase and a solid stationary phase.Green technology (reduced organic solvent use), faster separations, suitable for volatile compounds. nih.govshimadzu.comPotential for silyl ether formation on stationary phase, requires specialized high-pressure equipment. chromatographyonline.comnih.govmdpi.comresearchgate.net

Distillation and Crystallization in Synthetic Optimization

For larger-scale purification and optimization of synthetic processes, distillation and crystallization are fundamental techniques.

Distillation is a primary method for the purification of volatile liquids like ethynylmethoxydimethylsilane. Fractional distillation, performed under an inert atmosphere to prevent reaction with atmospheric moisture and oxygen, can effectively separate the desired product from starting materials, solvents, and byproducts with different boiling points. The efficiency of the separation is dependent on the difference in boiling points and the type of distillation column used.

Crystallization is a powerful technique for obtaining highly pure solid compounds. libretexts.orgyoutube.comyoutube.comyoutube.comyoutube.com While ethynylmethoxydimethylsilane is a liquid at room temperature, low-temperature crystallization could potentially be employed for its purification. This would involve dissolving the crude product in a suitable solvent at a slightly elevated temperature and then slowly cooling the solution to induce the formation of pure crystals. The choice of solvent is critical; an ideal solvent would dissolve the compound well at a higher temperature but poorly at a lower temperature, while impurities would remain soluble at the lower temperature. youtube.com This technique is highly effective for removing small amounts of impurities and can be scaled up for industrial production.

Purification Technique Principle Applicability to Ethynylmethoxydimethylsilane Key Optimization Parameters
Fractional Distillation Separation based on differences in boiling points.Highly suitable for purifying this volatile liquid.Column efficiency, reflux ratio, pressure (vacuum distillation may be necessary).
Low-Temperature Crystallization Separation based on differences in solubility at varying temperatures.Potentially applicable for achieving very high purity.Solvent selection, cooling rate, initial concentration. youtube.com

Mechanistic Investigations and Reaction Chemistry of Silane, Ethynylmethoxydimethyl

Reactivity of the Silane (B1218182) Moiety

The silicon-methoxy bond in ethynylmethoxydimethylsilane is susceptible to cleavage, leading to the formation of silanols, which can then participate in condensation reactions. The kinetics and mechanisms of these processes are critical for controlling the formation of polysiloxane networks.

Hydrolysis and Condensation Kinetics and Mechanisms

The hydrolysis of alkoxysilanes, such as ethynylmethoxydimethylsilane, is a foundational step in the sol-gel process and surface modification. This reaction involves the nucleophilic attack of water on the silicon atom, leading to the displacement of the methoxy (B1213986) group and the formation of a silanol (B1196071) (Si-OH) group. The rate of this reaction is influenced by factors such as pH, water concentration, and the presence of catalysts. researchgate.net Generally, hydrolysis is catalyzed by both acids and bases. researchgate.net

Under acidic conditions, the oxygen atom of the alkoxy group is protonated, making the silicon atom more electrophilic and susceptible to attack by water. In basic conditions, the hydroxide (B78521) ion directly attacks the silicon atom. The subsequent condensation reaction involves the formation of siloxane bonds (Si-O-Si) through either water-producing or alcohol-producing pathways between silanol groups or between a silanol and an unhydrolyzed alkoxysilane.

The condensation rate is also pH-dependent, typically being slowest around pH 4. researchgate.net The structure of the resulting polysiloxane can range from linear chains to complex three-dimensional networks, depending on the reaction conditions and the functionality of the silane precursor. For difunctional silanes like ethynylmethoxydimethylsilane, linear or cyclic structures are expected. Studies on similar difunctional silanes have shown that the final condensation products can include stable low molecular weight species like dimers. scispace.com

Table 1: Factors Influencing Hydrolysis and Condensation of Alkoxysilanes

FactorEffect on Hydrolysis RateEffect on Condensation Rate
pH Increases in acidic and basic conditions, lowest around neutral pH. researchgate.netLowest around pH 4, increases at higher and lower pH values. researchgate.net
Water Concentration Rate increases with water concentration.Can be influenced by the extent of hydrolysis.
Catalyst Acids and bases catalyze the reaction.Acids and bases catalyze the reaction.
Solvent The presence of organic co-solvents can delay hydrolysis. researchgate.netCan be influenced by solvent polarity and ability to solvate intermediates.

Solvolytic Pathways and Products

Solvolysis of ethynylmethoxydimethylsilane is not limited to water. In the presence of other nucleophilic solvents, such as alcohols, different products can be formed. For instance, in an alcohol (R'OH), transesterification can occur, leading to the exchange of the methoxy group for an alkoxy group (OR'). This process is also typically catalyzed by acids or bases.

The nature of the solvent can significantly impact the reaction pathway. In protic solvents, the formation of silanols and subsequent condensation is a primary pathway. However, in aprotic solvents, the reactivity may be altered, and different intermediates or products could be favored. The choice of solvent is a critical parameter in controlling the outcome of reactions involving ethynylmethoxydimethylsilane.

Interfacial Reactivity Studies

The reactivity of ethynylmethoxydimethylsilane at interfaces is crucial for its application as a coupling agent or in the modification of surfaces. When applied to a substrate with surface hydroxyl groups (e.g., silica (B1680970), metal oxides), the methoxysilyl group can react with these surface groups to form stable covalent bonds. This process is essentially a form of condensation.

The initial step is often the hydrolysis of the methoxy group, either by adsorbed water on the surface or by water present in the reaction medium. The resulting silanol group is highly reactive towards the surface hydroxyls, forming a siloxane linkage and anchoring the ethynylmethoxydimethylsilyl group to the surface. The density and orientation of the anchored molecules can be influenced by reaction conditions such as temperature, concentration, and the nature of the substrate.

Reactivity of the Ethynyl (B1212043) Functional Group

The terminal alkyne group in ethynylmethoxydimethylsilane is a versatile handle for a variety of organic transformations, enabling its incorporation into more complex molecular architectures.

[3+2] Cycloaddition Reactions (Click Chemistry Applications)

The ethynyl group of ethynylmethoxydimethylsilane is an excellent substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov This reaction involves the [3+2] cycloaddition of the terminal alkyne with an organic azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole ring. uchicago.edulumiprobe.com This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it a powerful tool for bioconjugation, materials science, and drug discovery. nih.govijpsjournal.comresearchgate.net

The resulting triazole linkage is chemically robust and serves as a stable linker to connect the silicon-containing moiety to other molecules, such as polymers, biomolecules, or surfaces. nih.gov This has been widely exploited for the preparation of functionalized materials and bioconjugates. lumiprobe.comresearchgate.net

Table 2: Key Features of the CuAAC Reaction

FeatureDescription
Reactants Terminal alkyne and an organic azide.
Catalyst Typically a Copper(I) salt.
Product 1,4-disubstituted 1,2,3-triazole.
Key Advantages High yield, high regioselectivity, mild reaction conditions, tolerance of many functional groups. nih.gov
Applications Bioconjugation, materials science, drug discovery, polymer chemistry. nih.govijpsjournal.com

Palladium-Catalyzed Cross-Coupling Processes (e.g., Sonogashira Coupling)

The Sonogashira reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a suitable base, such as an amine, which also often serves as the solvent. libretexts.orgorganic-chemistry.org In the context of Silane, ethynylmethoxydimethyl-, the ethynyl group is the reactive component, while the dimethylmethoxysilyl group can act as a protecting group for the terminal alkyne proton, or it can be cleaved under specific conditions to generate the terminal alkyne in situ.

The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: one for palladium and one for copper. youtube.com

Palladium Cycle : The cycle begins with the active Pd(0) species.

Oxidative Addition : The Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (Ar-X) to form a Pd(II) intermediate. youtube.comyoutube.com

Transmetalation : A copper(I) acetylide, formed in the copper cycle, transfers the alkynyl group to the Pd(II) complex, displacing the halide.

Reductive Elimination : The resulting Pd(II) complex, now bearing both the aryl/vinyl and alkynyl ligands, undergoes reductive elimination to yield the final cross-coupled product (the internal alkyne) and regenerate the active Pd(0) catalyst. youtube.com

Copper Cycle :

The terminal alkyne coordinates with the Cu(I) salt. youtube.com

The base deprotonates the alkyne, increasing its nucleophilicity and forming the key copper(I) acetylide intermediate that participates in the transmetalation step. youtube.com

For silylated alkynes like ethynylmethoxydimethylsilane, the C-Si bond generally remains intact under standard Sonogashira conditions, allowing the reaction to occur at the terminal C-H bond. gelest.com However, modified protocols can achieve coupling at the C-Si bond, providing a versatile synthetic route. gelest.com

The table below summarizes typical conditions for Sonogashira coupling reactions involving terminal alkynes, which are directly applicable to ethynylmethoxydimethylsilane after potential in-situ desilylation or direct use.

ComponentExampleFunctionReference
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Main catalyst for C-C bond formation libretexts.org
Copper Co-catalyst CuIActivates the alkyne youtube.com
Base Triethylamine, DiethylamineNeutralizes HX byproduct, solvent wikipedia.org
Solvent Amine, DMF, THFReaction medium wikipedia.org
Alkyne Partner Silane, ethynylmethoxydimethyl-Provides the alkynyl moiety-
Coupling Partner Iodobenzene, Vinyl bromideAryl or vinyl halide source wikipedia.orglibretexts.org

Radical Polymerization and Oligomerization Initiated by the Ethynyl Group

The ethynyl group of Silane, ethynylmethoxydimethyl- is susceptible to radical addition, enabling it to participate in radical polymerization and oligomerization reactions. This process allows for the synthesis of polymers with silicon-containing side chains, which can impart unique properties such as thermal stability and altered solubility. The polymerization proceeds through a standard radical chain-growth mechanism involving initiation, propagation, and termination steps.

Initiation : The reaction is initiated by a radical species (R•) generated from a radical initiator, typically through thermal or photochemical decomposition. This radical adds across the triple bond of the ethynyl group, forming a vinyl radical.

Propagation : The newly formed vinyl radical adds to the ethynyl group of another monomer molecule. This process repeats, leading to the growth of the polymer chain. The reactivity and regioselectivity of this addition are critical to the structure of the resulting polymer.

Termination : The growth of polymer chains is terminated through combination or disproportionation of two growing radical chains, or by reaction with an inhibitor.

While specific studies on the radical polymerization of ethynylmethoxydimethylsilane are not extensively detailed in the literature, the behavior of structurally similar vinylsilanes provides significant insight. For instance, the radical polymerization of trimethoxyvinylsilane has been studied, revealing that these monomers can be polymerized using conventional radical initiators. researchgate.net The polymerization of monomers containing alkyne functionalities is a known method for creating crosslinked or functional polymer materials. beilstein-journals.org

The table below lists common radical initiators that could potentially be used to initiate the polymerization of ethynylmethoxydimethylsilane.

Initiator ClassSpecific ExampleMethod of Activation
Peroxides Dicumyl peroxide (DCP)Thermal Decomposition
Azo Compounds Azobisisobutyronitrile (AIBN)Thermal or Photochemical Decomposition
Enediynes Bergman Cyclization PrecursorsThermal Cycloaromatization

Comprehensive Mechanistic Elucidation through Kinetic and Spectroscopic Probes

Understanding the precise pathway of a chemical reaction requires detailed mechanistic studies. For the reactions of Silane, ethynylmethoxydimethyl-, a combination of kinetic analysis and spectroscopic monitoring provides the necessary tools to identify intermediates, determine rate-limiting steps, and understand the influence of external parameters. youtube.comevulpo.com

Identification of Reaction Intermediates

Reaction intermediates are transient species that are formed and consumed during a multi-step reaction. wiley.com Due to their high reactivity and low concentration, their detection can be challenging but is crucial for confirming a proposed mechanism. nih.gov

In Palladium-Catalyzed Cross-Coupling , key intermediates include various palladium and copper complexes. Electrospray ionization mass spectrometry (ESI-MS) is an exceptionally sensitive technique for detecting charged intermediates in catalytic reactions. nih.gov By sampling the reaction mixture over time, one can observe ions corresponding to the mass of proposed species such as [Pd(PPh₃)₂(Ar)(X)] or the copper acetylide. Other techniques like in-situ NMR or IR spectroscopy can also provide structural information on more stable intermediates or track the concentration changes of reactants and products. energy.gov

For Radical Polymerization , the primary intermediates are the growing polymer chains with a radical at the active end. nih.gov Electron Paramagnetic Resonance (EPR) spectroscopy is the definitive method for detecting and characterizing radical species. It can provide information about the structure and concentration of the propagating radicals.

Determination of Rate-Determining Steps

For the Sonogashira Coupling , the rate law often takes the form: Rate = k[Aryl Halide]ᵃ[Alkyne]ᵇ[Pd Catalyst]ᶜ[Cu Catalyst]ᵈ

The exponents (a, b, c, d) represent the order of the reaction with respect to each component. For example, if the reaction is found to be first order in the aryl halide and the palladium catalyst, but zero order in the alkyne and copper catalyst, it would suggest that the oxidative addition of the aryl halide to the palladium catalyst is the rate-determining step. wikipedia.org

The table below illustrates how experimental observations of reaction order can point to a specific rate-determining step in a hypothetical Sonogashira reaction.

Observed Reaction OrderImplied Rate-Determining Step
First order in Aryl Halide and Pd CatalystOxidative Addition
First order in the Copper Acetylide complexTransmetalation
First order in the Pd-alkynyl-aryl complexReductive Elimination

Advanced Applications of Silane, Ethynylmethoxydimethyl in Materials Science and Organic Synthesis

Building Block in Complex Organic Synthesis

Auxiliary in Catalytic Cycles and Ligand Design

No information was found detailing the use of ethynylmethoxydimethylsilane as an auxiliary agent in catalytic cycles or as a precursor in ligand design for catalytic applications.

Development of Responsive and Smart Materials

There is no available research that describes the development of responsive or smart materials specifically utilizing ethynylmethoxydimethylsilane.

Integration into Stimuli-Responsive Polymer Systems

No studies were identified that report the integration of ethynylmethoxydimethylsilane into stimuli-responsive polymer systems.

Self-Assembled Monolayers (SAMs) and Nanomaterials

While the formation of SAMs from other functionalized silanes is well-documented, no specific research on the use of ethynylmethoxydimethylsilane for creating SAMs or functionalizing nanomaterials could be found.

Table of Compounds Mentioned

Advanced Characterization Techniques and Theoretical Studies for Fundamental Understanding

High-Resolution Spectroscopic Methodologies for Structural and Electronic Insights

High-resolution spectroscopic techniques are indispensable for elucidating the precise molecular architecture and electronic environment of Silane (B1218182), ethynylmethoxydimethyl-, and for monitoring its transformations during chemical reactions.

Multinuclear NMR Spectroscopy (e.g., ¹H, ¹³C, ²⁹Si) for Elucidating Reaction Pathways and Product Structures

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly utilizing ¹H, ¹³C, and ²⁹Si nuclei, serves as a powerful tool for tracking the progression of reactions involving ethynylmethoxydimethylsilane and for characterizing the resulting products. researchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum provides crucial information about the hydrogen environments within the molecule. The chemical shifts of the methyl and methoxy (B1213986) protons are sensitive to changes in the electronic environment of the silicon atom. researchgate.net For instance, during condensation reactions, a decrease in the intensity of the methoxy group's signal can be observed over time, indicating its consumption. researchgate.net

¹³C NMR Spectroscopy: Carbon-13 NMR complements ¹H NMR by providing data on the carbon skeleton of the molecule. researchgate.net The chemical shifts of the ethynyl (B1212043), methyl, and methoxy carbons are distinct and can be used to confirm the structure of reaction products. oregonstate.edu The chemical shift of the methoxy carbon, in particular, can be influenced by conformational changes and interactions with the aromatic ring in related compounds. researchgate.net

²⁹Si NMR Spectroscopy: As a less common but highly informative technique, ²⁹Si NMR offers direct insight into the silicon center. huji.ac.il The chemical shift of the silicon atom is highly dependent on its substituents and coordination number, making it an excellent probe for studying changes at the silicon core during reactions. unige.chresearchgate.net The typical chemical shift range for silicon is broad, allowing for clear differentiation between various silicon environments. huji.ac.ilresearchgate.net

The following table summarizes typical NMR data for ethynylmethoxydimethylsilane:

Interactive Data Table: Typical NMR Chemical Shifts for Ethynylmethoxydimethylsilane

NucleusGroupChemical Shift (ppm)Multiplicity
¹HSi-CH₃~0.2Singlet
¹HO-CH₃~3.5Singlet
¹HC≡CH~2.4Singlet
¹³CSi-CH₃~-2Quartet
¹³CO-CH₃~50Quartet
¹³CSi-C≡~92Singlet
¹³C≡CH~89Doublet
²⁹SiSiVariesSinglet

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. carlroth.comsigmaaldrich.com

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Transformation Monitoring

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is pivotal for monitoring the transformation of functional groups in real-time. researchgate.netnih.gov These techniques probe the vibrational modes of molecules, which are sensitive to changes in bond strength and molecular geometry. gelest.com

FT-IR Spectroscopy: FT-IR spectroscopy is particularly useful for identifying the presence and disappearance of characteristic functional groups. ieeesem.com Key vibrational bands for ethynylmethoxydimethylsilane include the Si-O-C stretching, C≡C stretching, and ≡C-H stretching frequencies. gelest.comlibretexts.org The disappearance of the Si-H band (if present in a reactant) and the appearance of new bands can signify the progress of a reaction. gelest.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. A key advantage of Raman is its sensitivity to non-polar bonds, such as the C≡C bond, which often gives a strong Raman signal. libretexts.org The technique is valuable for studying changes in the carbon-carbon triple bond during polymerization or other addition reactions. researchgate.netresearchgate.net

The table below lists key vibrational frequencies for ethynylmethoxydimethylsilane:

Interactive Data Table: Characteristic Vibrational Frequencies for Ethynylmethoxydimethylsilane

Functional GroupVibrational ModeFT-IR (cm⁻¹)Raman (cm⁻¹)
≡C-HStretching~3300~3300
C-H (methyl)Stretching~2960, 2850~2960, 2850
C≡CStretching~2040 (weak)~2040 (strong)
Si-O-CAsymmetric Stretch~1090-
Si-C (methyl)Rocking~840~840

High-Resolution Mass Spectrometry for Molecular Structure Confirmation of Reaction Products

High-resolution mass spectrometry (HRMS) is a powerful technique for confirming the molecular weight and elemental composition of reaction products with high accuracy. nih.govnih.gov By providing exact mass measurements, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. nih.gov The fragmentation patterns observed in the mass spectrum can also provide valuable structural information, helping to piece together the structure of the product molecule. researchgate.netyoutube.comyoutube.com For silylated compounds, characteristic fragmentation patterns often involve the loss of a methyl group ([M-CH₃]⁺). researchgate.net

Computational Chemistry and Quantum Chemical Approaches

Computational chemistry offers a powerful theoretical lens to complement experimental findings, providing insights into reactivity and electronic structure that are often difficult to obtain through experimentation alone. nih.govarxiv.org

Density Functional Theory (DFT) Calculations for Reactivity Prediction and Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure and reactivity of molecules like ethynylmethoxydimethylsilane. frontiersin.orgnih.govmdpi.comnih.govunc.edu DFT calculations can be used to predict a variety of properties, including:

Optimized Geometries: DFT can accurately calculate the ground-state geometry of the molecule, including bond lengths and angles. unige.ch

Electronic Properties: It provides information about the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential. researchgate.netnih.gov These properties are crucial for understanding the molecule's reactivity. frontiersin.org

Reaction Pathways and Transition States: DFT can be used to model reaction mechanisms, locate transition state structures, and calculate activation energies, thereby predicting the feasibility of a reaction. nih.gov

Spectroscopic Properties: DFT calculations can predict NMR chemical shifts and vibrational frequencies, which can be compared with experimental data to confirm structural assignments. researchgate.net

The following table presents a list of compounds mentioned in this article.

Ab Initio Molecular Dynamics for Reaction Pathway Simulations

Ab initio molecular dynamics (AIMD) is a powerful computational method that simulates the dynamic behavior of atoms in a molecular system by calculating the forces on the nuclei directly from electronic structure theory, without the need for pre-parameterized force fields. researchgate.netdntb.gov.ua This first-principles approach allows for the exploration of chemical reaction mechanisms, including bond breaking and formation, and the determination of reaction pathways and transition states. researchgate.net

For a molecule like ethynylmethoxydimethylsilane, AIMD simulations could provide invaluable insights into its reactivity. Potential reaction pathways that could be investigated include:

Hydrolysis: The reaction of the methoxy group with water to form a silanol (B1196071) and methanol (B129727). AIMD could elucidate the step-by-step mechanism, including the role of water molecules and potential intermediates.

Thermal Decomposition: By simulating the system at elevated temperatures, AIMD can predict the decomposition pathways, identifying the weakest bonds and the initial fragmentation products.

Reactions at the Ethynyl Group: The reactivity of the carbon-carbon triple bond, such as in addition reactions or cycloadditions, could be modeled to understand the influence of the dimethylmethoxy-silyl group on the reaction energetics and product formation.

Simulations of related methoxysilanes have been performed using reactive molecular dynamics, a method that employs a reactive force field (ReaxFF) derived from quantum chemical data, to study their condensation on silica (B1680970) surfaces. acs.org These studies demonstrate the feasibility of simulating the complex reactions of silicon-containing precursors. While not strictly ab initio, they highlight the computational approaches available for understanding silane chemistry.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Research

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of chemicals based on their molecular structure. acs.orgtandfonline.com These models establish a mathematical relationship between calculated molecular descriptors (which encode structural, electronic, and topological information) and experimentally determined properties. acs.orgtandfonline.com

For ethynylmethoxydimethylsilane, QSPR models could be developed to predict a range of properties, provided a suitable dataset of related compounds with known properties is available. The general workflow for QSPR modeling involves:

Dataset Collection: Gathering a set of molecules with known experimental values for the property of interest.

Descriptor Calculation: Computing a large number of molecular descriptors for each molecule in the dataset.

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates a subset of descriptors with the property.

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

Once a validated QSPR model is established, it can be used to predict the properties of new compounds, such as ethynylmethoxydimethylsilane, without the need for experimental measurements. Potential properties that could be predicted for ethynylmethoxydimethylsilane include boiling point, vapor pressure, and solubility. QSPR studies have been applied to a wide variety of materials, including polymers and other organic and inorganic compounds, to predict their properties. acs.orgtandfonline.com

Future Perspectives and Emerging Research Frontiers for Silane, Ethynylmethoxydimethyl

Exploration of Bio-Inspired Organosilicon Architectures

The synthesis of materials that mimic the intricate and highly functional structures found in nature is a burgeoning field of research. Bio-inspired materials science aims to replicate the remarkable properties of biological systems, such as self-assembly, hierarchical organization, and environmental adaptability. Organosilicon compounds are attractive candidates for creating such architectures due to the versatility of silicon chemistry.

Future research will likely focus on utilizing Silane (B1218182), ethynylmethoxydimethyl- as a key building block in the creation of bio-inspired organosilicon architectures. The ethynyl (B1212043) group offers a reactive site for "click" chemistry and other coupling reactions, enabling the precise assembly of complex molecular structures. The methoxy (B1213986) group can undergo hydrolysis and condensation, a process central to sol-gel chemistry, which mimics the biomineralization processes observed in organisms like diatoms and sponges to create intricate silica-based structures. mdpi.commdpi.comresearchgate.net

The exploration of Silane, ethynylmethoxydimethyl- in this context could lead to the development of materials with controlled porosity and tailored surface functionalities. nih.gov By controlling the hydrolysis and condensation reactions, potentially in the presence of biological templates like proteins or self-assembling peptides, it may be possible to direct the formation of hierarchical structures with applications in areas such as catalysis, separation membranes, and drug delivery systems. rsc.orgresearchgate.netpatheon.comnih.gov The dimethylsilyl unit, being less reactive than the methoxy group, can impart hydrophobicity and stability to the resulting architectures.

Development of Novel Catalytic Systems Based on Silane, Ethynylmethoxydimethyl- Derived Ligands

The development of new catalytic systems is paramount for advancing chemical synthesis, enabling more efficient, selective, and sustainable chemical transformations. The unique electronic and steric properties of organosilicon compounds make them promising candidates for the design of novel ligands for homogeneous and heterogeneous catalysis. mdpi.commdpi.comresearchgate.netnih.govrsc.org

The ethynyl group in Silane, ethynylmethoxydimethyl- is a particularly attractive feature for ligand design. It can coordinate to a wide range of metal centers, and its rigidity can be exploited to create well-defined catalyst geometries. Furthermore, the ethynyl group can serve as a reactive handle for the synthesis of more complex ligand frameworks through reactions such as hydro- and carbometalation, or coupling reactions.

Future research is anticipated to explore the synthesis of a variety of ligands derived from Silane, ethynylmethoxydimethyl-. These could range from simple phosphine-alkyne ligands to more elaborate chelating systems incorporating the silane moiety. The electronic properties of the resulting metal complexes could be fine-tuned by modifying the substituents on the silicon atom, thereby influencing the catalytic activity and selectivity. The methoxy group also offers a potential anchor point for immobilizing the catalyst on a solid support, paving the way for the development of recyclable heterogeneous catalysts.

Advanced Applications in Microelectronics and Nanotechnology

The relentless miniaturization of electronic components and the growing demand for advanced nanomaterials necessitate the development of new precursor molecules with tailored properties. Organosilicon compounds have long been integral to the microelectronics industry, primarily as precursors for silicon dioxide and silicon nitride thin films.

Silane, ethynylmethoxydimethyl- presents intriguing possibilities as a precursor for the deposition of novel thin films with unique electrical and optical properties. nih.govrsc.org The presence of the ethynyl group suggests that it could be used to deposit carbon-containing silicon-based materials, such as silicon carbide or silicon oxycarbide, which are known for their high thermal stability, mechanical hardness, and desirable semiconductor properties. The methoxy group allows for deposition via techniques like chemical vapor deposition (CVD) or atomic layer deposition (ALD), offering precise control over film thickness and composition at the nanoscale. patheon.com

In the realm of nanotechnology, the ability of silanes to modify surfaces is of paramount importance. mdpi.commdpi.com Silane, ethynylmethoxydimethyl- could be employed to functionalize the surfaces of nanoparticles, nanotubes, and other nanomaterials. The ethynyl group can act as a reactive site for attaching other molecules, enabling the creation of hybrid nanomaterials with tailored functionalities for applications in sensing, imaging, and nanoelectronics. researchgate.netresearchgate.net The dimethylsilyl group can influence the surface energy and dispersibility of the modified nanomaterials in various media.

Sustainable and Circular Economy Approaches in Silane, ethynylmethoxydimethyl- Research

The principles of green chemistry and the concept of a circular economy are increasingly guiding chemical research and industrial practices. mdpi.commdpi.comresearchgate.netnih.gov This entails developing more sustainable synthesis methods, minimizing waste, and designing products that can be reused or recycled.

Future research concerning Silane, ethynylmethoxydimethyl- will likely incorporate these principles. This includes the development of greener synthetic routes to the molecule itself, potentially utilizing renewable feedstocks and catalytic methods to improve atom economy and reduce energy consumption. rsc.orgnih.govresearchgate.netkit.edu

A key focus will be on the life cycle assessment of materials derived from Silane, ethynylmethoxydimethyl-. plos.orgmdpi.comacademicoa.comresearchgate.netbloommaterials.com For instance, in the context of polymers or resins, research could explore the design of materials that are depolymerizable or readily recyclable, allowing for the recovery and reuse of the silicon-containing monomers. The ethynyl and methoxy groups offer potential reactive sites that could be targeted for controlled degradation or disassembly of materials at the end of their life, contributing to a more circular materials economy. patheon.comjyu.fisustainablepolymersynthesis.com The development of efficient processes to recover and purify the silane or its valuable derivatives from waste streams will be a critical area of investigation.

Interdisciplinary Convergence in Organosilicon Science and Engineering

The future of materials science lies in the convergence of different disciplines, bringing together expertise from chemistry, physics, biology, and engineering to solve complex challenges. The multifaceted nature of Silane, ethynylmethoxydimethyl- makes it an ideal candidate for such interdisciplinary research.

We can anticipate a growing number of collaborations where chemists synthesizing novel materials from this silane work closely with engineers to integrate them into devices and systems. For example, materials scientists could develop novel dielectric materials for microelectronics, which are then tested and optimized by electrical engineers. nih.govrsc.org Similarly, the development of bio-inspired materials could involve collaboration between synthetic chemists, biologists, and medical researchers to design and evaluate materials for biomedical applications. researchgate.netresearchgate.net

The computational modeling and simulation of materials properties will also play a crucial role. plos.org Theoretical chemists and materials scientists can predict the properties of new materials derived from Silane, ethynylmethoxydimethyl- before they are synthesized, guiding experimental efforts and accelerating the discovery process. This interdisciplinary synergy will be essential to fully unlock the potential of this versatile organosilicon compound and to translate fundamental research into tangible technological advancements.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing silane, ethynylmethoxydimethyl- with high purity?

  • Answer: Synthesis typically involves alkoxy exchange reactions or hydrosilylation under inert atmospheres. Key steps include:

  • Use of anhydrous solvents (e.g., tetrahydrofuran) to prevent hydrolysis of the silane group .
  • Catalytic systems like platinum-based complexes for controlled reaction kinetics .
  • Post-synthesis purification via fractional distillation or column chromatography, guided by predicted boiling points (498.1±45.0°C) and density (1.011±0.06 g/cm³) .
    • Table 1: Critical Parameters for Synthesis
ParameterOptimal RangeReference
Temperature60–80°C
Catalyst Loading0.5–1.0 mol%
Reaction Time12–24 hours

Q. How should researchers characterize the molecular structure of silane, ethynylmethoxydimethyl-?

  • Answer: Combine spectroscopic and computational methods:

  • NMR : Analyze 29Si^{29}\text{Si} and 1H^{1}\text{H} spectra to confirm silane and methoxy group environments .
  • FTIR : Identify ethynyl (C≡C stretch at ~2100 cm⁻¹) and methoxy (C-O stretch at ~1100 cm⁻¹) signatures .
  • Mass Spectrometry : Validate molecular weight (448.2646 g/mol) via high-resolution MS .
    • Note: Computational tools (e.g., DFT) can predict electronic properties and cross-validate experimental data .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and predicted thermal stability data for silane, ethynylmethoxydimethyl-?

  • Answer: Discrepancies often arise from impurities or decomposition pathways. Mitigation strategies include:

  • Thermogravimetric Analysis (TGA) : Compare observed mass loss profiles with computational predictions (e.g., bond dissociation energies) .
  • Inert Atmosphere Testing : Conduct experiments under nitrogen/argon to isolate oxidation effects .
  • Isolation of Byproducts : Use GC-MS to identify degradation products (e.g., cyclic siloxanes) .
    • Example Workflow:
     TGA → Identify decomposition onset → Cross-check with DFT simulations → Analyze byproducts → Refine synthesis protocol  

Q. What experimental designs are effective for studying silane, ethynylmethoxydimethyl- in polymer composite applications?

  • Answer: Adapt methodologies from analogous silane coupling agents (e.g., bis(2-methoxyethoxy)-dimethylsilane):

  • Surface Functionalization : Pre-treat substrates (e.g., silica nanoparticles) with the silane to enhance interfacial adhesion .
  • Mechanical Testing : Measure tensile strength/modulus of composites using ASTM D638, correlating results with silane loading (e.g., 0.5–5.0 wt%) .
  • Durability Studies : Expose composites to hydrolytic/thermal stress and monitor property retention (e.g., elastic modulus via DMA) .
    • Table 2: Key Metrics for Composite Performance
MetricMethodTarget Range
Tensile StrengthASTM D63825–35 MPa
Water AbsorptionASTM D570<2% (24h immersion)
Thermal StabilityTGADecomposition >300°C

Q. How can computational modeling enhance the design of silane, ethynylmethoxydimethyl- for targeted applications?

  • Answer: Integrate molecular dynamics (MD) and quantum mechanical (QM) simulations:

  • Solubility Prediction : Use COSMO-RS to optimize solvent selection for synthesis .
  • Reactivity Mapping : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Interfacial Studies : Simulate silane-substrate interactions (e.g., SiO₂ surfaces) to guide composite design .
    • Case Study: MD simulations of silane orientation on silica surfaces revealed optimal alkyl chain lengths for hydrophobicity .

Methodological Guidelines

  • Data Validation : Always cross-check experimental results (e.g., boiling points, densities) with computational predictions to identify systematic errors .
  • Safety Protocols : Follow TCI America’s guidelines for handling silanes, including PPE (gloves, goggles) and disposal under inert conditions .
  • Ethical Reporting : Cite conflicting data transparently (e.g., discrepancies in thermal stability) and propose mechanistic hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.